molecular formula C11H7NO2 B6375406 3-(Furan-2-yl)-5-hydroxybenzonitrile CAS No. 1261897-93-1

3-(Furan-2-yl)-5-hydroxybenzonitrile

Cat. No.: B6375406
CAS No.: 1261897-93-1
M. Wt: 185.18 g/mol
InChI Key: VVSAXHNNLDTMHO-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-hydroxybenzonitrile is an organic compound that features a furan ring attached to a benzonitrile moiety with a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-hydroxybenzonitrile typically involves the formation of the furan ring followed by its attachment to the benzonitrile core. One common method involves the reaction of 2-furoic acid with a suitable nitrile precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as triflic acid or aluminum chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-5-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group and nitrile moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-5-hydroxybenzonitrile is unique due to the specific positioning of the hydroxyl group, which influences its chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(furan-2-yl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSAXHNNLDTMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684601
Record name 3-(Furan-2-yl)-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-93-1
Record name 3-(Furan-2-yl)-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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